N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is an organic compound characterized by its complex aromatic structure, which includes both chlorinated phenyl groups and phenoxyacetamide functionalities. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design and biological research. Its molecular formula is with a molecular weight of approximately 339.2 g/mol.
This compound can be synthesized from readily available starting materials such as 3-amino-4-chlorophenol and 4-chloro-3,5-dimethylphenol. It belongs to the class of amides and is classified as a phenoxyacetamide derivative due to the presence of both phenolic and acetamide groups in its structure. The compound's unique properties stem from the combination of these functional groups, which contribute to its reactivity and potential biological activity.
The synthesis of N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically involves several key steps:
These methods highlight the use of standard organic synthesis techniques, including acylation and chlorination, which are common in the preparation of complex organic molecules.
The molecular structure of N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide can be represented using various structural formulas:
InChI=1S/C16H16Cl2N2O2/c1-9-5-12(6-10(2)16(9)18)22-8-15(21)20-11-3-4-13(17)14(19)7-11/h3-7H,8,19H2,1-2H3,(H,20,21)
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)Cl)N
This data reflects the compound's structural complexity, with multiple aromatic rings and functional groups that influence its chemical properties.
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide can participate in various chemical reactions:
These reactions demonstrate the compound's versatility in organic synthesis and potential for further functionalization.
The mechanism of action for N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide primarily involves interactions with specific biological targets:
Further research is necessary to elucidate the exact molecular interactions and pharmacological effects associated with this compound.
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's behavior in various chemical environments and its suitability for specific applications.
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has several important applications in scientific research:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8